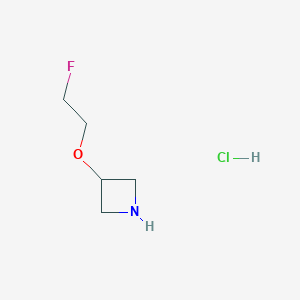
3-(2-Fluoroethoxy)azetidine hydrochloride
Übersicht
Beschreibung
“3-(2-Fluoroethoxy)azetidine hydrochloride” is a chemical compound with the molecular formula C5H11ClFNO and a molecular weight of 155.6 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “3-(2-Fluoroethoxy)azetidine hydrochloride” involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .
Molecular Structure Analysis
The InChI code for “3-(2-Fluoroethoxy)azetidine hydrochloride” is 1S/C5H10FNO.C2HF3O2/c6-1-2-8-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2; (H,6,7) .
Physical And Chemical Properties Analysis
“3-(2-Fluoroethoxy)azetidine hydrochloride” is a liquid at room temperature . It has a molecular weight of 155.6 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The synthesis and reactivity of azetidine derivatives, including compounds similar to 3-(2-fluoroethoxy)azetidine hydrochloride, have been extensively studied due to their potential as intermediates in the synthesis of complex chemical structures. For example, Dejaegher et al. (2002) described the synthesis of 2-aryl-3,3-dichloroazetidines and explored their reactivity, highlighting the potential of azetidine derivatives in organic synthesis (Dejaegher, Mangelinckx, & de Kimpe, 2002). Similarly, the use of azetidines as building blocks for the preparation of various heterocyclic compounds, including those containing trifluoromethyl groups, emphasizes their versatility in drug development and synthesis of medicinally relevant molecules (Dao Thi et al., 2018).
Medicinal Chemistry Applications
In medicinal chemistry, azetidine derivatives have been utilized for their potential biological activities. For instance, azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) have been explored for their therapeutic potential, showcasing the importance of azetidine derivatives in the development of new drugs (Ferraris et al., 2007). Additionally, the synthesis of novel Schiff bases and azetidines derived from phenyl urea derivatives and their evaluation for in-vitro antioxidant activity underline the diverse applications of azetidine derivatives in pharmaceutical research (Nagavolu et al., 2017).
Biochemical and Pharmacological Research
Azetidine derivatives are also of interest in biochemical and pharmacological research. For example, the protective effects of certain azetidine derivatives on hypoxia-induced toxicity by suppressing microglial activation in BV-2 cells highlight their potential therapeutic applications in central nervous system diseases (Kim et al., 2015). Moreover, the exploration of azetidine derivatives for antimicrobial and anticancer properties, such as new quinolone antibiotics utilizing azetidine derivatives, indicates their significance in the search for new treatment options for infectious diseases and cancer (Rajulu et al., 2014).
Safety And Hazards
The safety data sheet for azetidine hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-fluoroethoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-1-2-8-5-3-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZKBPVCNRGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethoxy)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



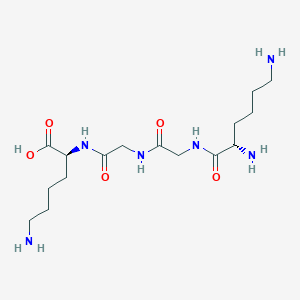
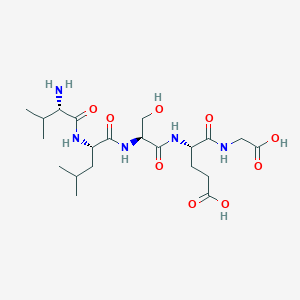
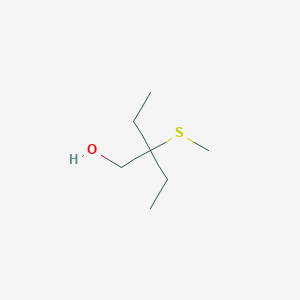
![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)
![(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1449052.png)
![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)
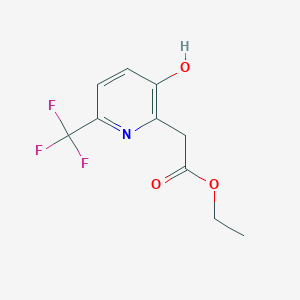
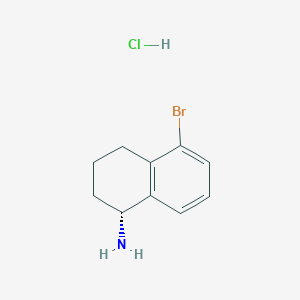




![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)
![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)